molecular formula C12H17N3 B3143790 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine CAS No. 53662-90-1

1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine

Cat. No.: B3143790
CAS No.: 53662-90-1
M. Wt: 203.28 g/mol
InChI Key: XZPXJYCEDOOLIW-UHFFFAOYSA-N
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Description

1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are present in various bioactive compounds, including pharmaceuticals

Scientific Research Applications

1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, with studies indicating activity against various bacterial and fungal strains.

    Medicine: Research has explored its potential as an inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting applications in treating conditions such as Alzheimer’s disease.

    Industry: The compound is used in the production of polymers, dyes, and fragrances due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and 2-methylbutan-1-amine.

    Cyclization Reaction: The o-phenylenediamine undergoes a cyclization reaction with a suitable aldehyde or ketone to form the benzimidazole ring.

    Alkylation: The benzimidazole intermediate is then alkylated with 2-methylbutan-1-amine under basic conditions to yield the final product.

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes like acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters.

    Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

    Neuroprotection: The compound has shown protective effects against cytotoxicity in cultured astrocytes, suggesting potential neuroprotective applications.

Comparison with Similar Compounds

1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine can be compared with other benzimidazole derivatives:

    2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

    N-(1H-1,3-Benzodiazol-2-yl)benzamide: Another benzimidazole derivative with different substituents, used in various medicinal chemistry applications.

    N’-(1,3-Benzothiazol-2-yl)-arylamides: These compounds share the benzimidazole core but have different heterocyclic moieties, resulting in diverse biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-2-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-3-8(2)11(13)12-14-9-6-4-5-7-10(9)15-12/h4-8,11H,3,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPXJYCEDOOLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C1=NC2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231043
Record name α-(1-Methylpropyl)-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53662-90-1
Record name α-(1-Methylpropyl)-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53662-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(1-Methylpropyl)-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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